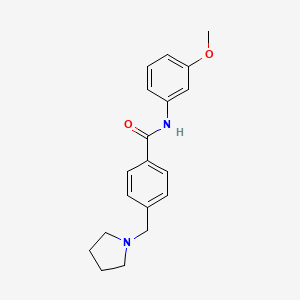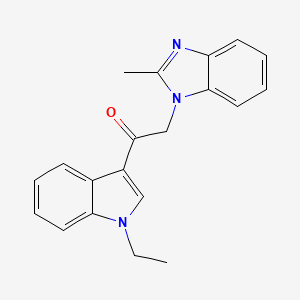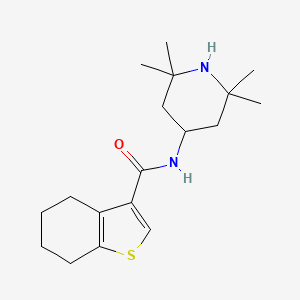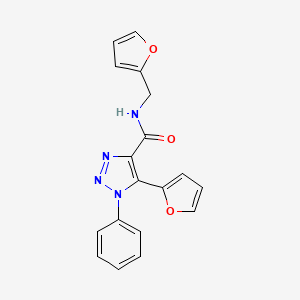
N-(3-methoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly referred to as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPBD belongs to the class of designer drugs known as benzamides, which are structurally similar to dopamine and other neurotransmitters in the brain.
Wirkmechanismus
The mechanism of action of MPBD involves the binding of the compound to dopamine and serotonin receptors in the brain. MPBD acts as a partial agonist at the dopamine D3 receptor, which results in the activation of reward and motivation pathways in the brain. MPBD also inhibits the reuptake of serotonin, which increases the availability of this neurotransmitter in the brain. This dual mechanism of action may contribute to the potential therapeutic effects of MPBD in the treatment of addiction and depression.
Biochemical and Physiological Effects
MPBD has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce conditioned place preference, which are both indicative of reward and motivation pathways in the brain. MPBD has also been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPBD in lab experiments is its relatively simple synthesis method and availability of starting materials. MPBD is also a relatively stable compound, which makes it suitable for long-term storage. However, one limitation of MPBD is its potential for abuse, which may limit its use in some research settings. Additionally, the effects of MPBD on human subjects are not well understood, which may limit its clinical applications.
Zukünftige Richtungen
There are a number of future directions for research on MPBD. One area of interest is the development of new therapeutic agents based on the structure of MPBD. This may involve the modification of the compound to enhance its binding affinity for specific receptors or to reduce its potential for abuse. Another area of interest is the study of the effects of MPBD on human subjects, which may provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPBD and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
MPBD has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. MPBD has also been shown to have moderate affinity for the dopamine D2 receptor and the serotonin transporter. These properties make MPBD a promising candidate for the development of new therapeutic agents for the treatment of addiction, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-6-4-5-17(13-18)20-19(22)16-9-7-15(8-10-16)14-21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCUESWHYWLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)

![N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine](/img/structure/B4439342.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439357.png)
![isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4439370.png)
![3-butyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439372.png)


![N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)
![3-butyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439410.png)

![N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439424.png)